molecular formula C18H22O3 B5152368 1-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene

1-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene

Cat. No. B5152368
M. Wt: 286.4 g/mol
InChI Key: GUPARONEULRYEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene, commonly known as EMD 57033, is a chemical compound that belongs to the class of selective estrogen receptor modulators (SERMs). It is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

EMD 57033 works by binding to estrogen receptors and modulating their activity. It has been shown to have a higher affinity for estrogen receptor beta (ERβ) than estrogen receptor alpha (ERα). This makes it a potential candidate for the treatment of ERβ-positive breast cancer.
Biochemical and Physiological Effects:
EMD 57033 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of breast cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This makes it a potential candidate for the treatment of several types of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using EMD 57033 in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. It also has a high affinity for ERβ, which makes it a potential candidate for the treatment of ERβ-positive breast cancer. However, one of the limitations of using EMD 57033 in lab experiments is that it has not been extensively studied in humans, which means that its safety and efficacy in humans are not well-established.

Future Directions

There are several future directions for the study of EMD 57033. One direction is to further investigate its potential applications in the treatment of breast cancer, particularly ERβ-positive breast cancer. Another direction is to investigate its potential applications in the treatment of prostate cancer. Additionally, more studies are needed to investigate its safety and efficacy in humans.

Synthesis Methods

The synthesis of EMD 57033 involves several steps, including the reaction of 1-bromo-4-ethylbenzene with 3-(4-methoxyphenoxy)propyl magnesium bromide, followed by the reaction of the resulting product with 4-chlorobenzaldehyde. This is then subjected to several purification steps to obtain the final product.

Scientific Research Applications

EMD 57033 has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to exhibit antiestrogenic effects, which makes it a potential candidate for the treatment of estrogen receptor-positive breast cancer. It has also been shown to inhibit the growth of prostate cancer cells.

properties

IUPAC Name

1-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-3-15-5-7-17(8-6-15)20-13-4-14-21-18-11-9-16(19-2)10-12-18/h5-12H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPARONEULRYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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